

Delta-Nonalactone: Application Notes and Protocols for Food Manufacturing

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Compound of Interest

Compound Name: *delta-Nonalactone*

Cat. No.: *B1583773*

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Introduction

Delta-Nonalactone (δ -nonalactone) is a flavoring ingredient widely utilized in the food industry to impart creamy, coconut-like, and fruity notes. As a naturally occurring or synthetically produced lactone, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **delta-nonalactone** in food manufacturing, catering to researchers and scientists in the field.

Chemical and Physical Properties

Delta-nonalactone, chemically known as 6-butyltetrahydro-2H-pyran-2-one, is a delta-lactone with a nine-carbon backbone.^[2] Its key physicochemical properties are summarized in the table below.

Property	Value	References
Chemical Name	6-butyltetrahydro-2H-pyran-2-one; 5-Hydroxynonanoic acid lactone	[2] [3]
CAS Number	3301-94-8	[3]
FEMA Number	3356	[3]
Molecular Formula	C ₉ H ₁₆ O ₂	[3]
Molecular Weight	156.22 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Odor Profile	Creamy, coconut, sweet, milky, with coumarin-like undertones	[5] [6]
Taste Profile	At 10 ppm: creamy, coconut, lactonic, sweet, and dairy-like with milky nuances.	[2]
Boiling Point	115-116 °C at 2 mm Hg	[3]
Melting Point	-26 °C	[3]
Density	0.980 - 0.990 g/mL at 20 °C	[7]
Refractive Index	1.454 - 1.459 at 20°C	[4]
Solubility	Soluble in alcohol; insoluble in water.	[8]

Natural Occurrence

Delta-nonalactone is found in a variety of food products, contributing to their characteristic flavor profiles. Its presence has been reported in:

- Dairy Products: Butter, milk, and cheese.[\[9\]](#)[\[10\]](#)
- Meats: Chicken fat, grilled beef, cured pork, and pork fat.[\[2\]](#)[\[10\]](#)

- Fruits: Melon, mango, starfruit, and mountain papaya.[2][11]
- Beverages: Beer, malt, bourbon whiskey, cognac, rum, and white wine.[2][10]
- Other: Black tea and asparagus.[2][11]

Applications in Food Manufacturing

Delta-nonalactone is a versatile flavor ingredient used to enhance or impart specific flavor characteristics in a wide range of food products.

Recommended Usage Levels

The following table provides typical starting usage levels of **delta-nonalactone** in various food applications. It is recommended to optimize the final concentration based on the specific product matrix and desired flavor profile.

Food Category	Typical Usage Level (ppm)	Flavor Contribution
Dairy Products		
Yogurt & Flavored Milk	1 - 5	Enhances creaminess and complements fruit flavors.
Ice Cream & Frozen Desserts		
	2 - 10	Provides a rich, creamy, coconut, or vanilla background note.
Cheese Products	0.5 - 3	Adds subtle creamy and nutty notes.
Beverages		
Fruit Juices (e.g., pineapple, mango)	0.5 - 2	Boosts tropical and stone fruit notes.
Carbonated Soft Drinks	1 - 5	Adds a creamy, coconut character to colas and fruit-flavored sodas.
Bakery & Confectionery		
Cookies, Biscuits, and Cakes	2 - 10	Imparts buttery, creamy, and coconut notes.
Breakfast Cereals	1 - 5	Enhances milky and nutty flavors.
Chewing Gum	5 - 20	Provides a long-lasting creamy, coconut, or fruit flavor.
Hard & Soft Candies	5 - 15	Contributes to coconut, vanilla, and caramel flavor profiles.
Other Applications		
Vanilla & Coconut Flavors	10 - 50 (in the final flavor concentrate)	Acts as a key component in creating authentic profiles.
Curry & Savory Sauces	0.1 - 1	Adds a subtle creamy, nutty background note.

Experimental Protocols

Protocol for Incorporation of Delta-Nonalactone into a Food Matrix

This protocol describes a general method for incorporating **delta-nonalactone** into a liquid (e.g., beverage) and a solid (e.g., bakery dough) food matrix.

Objective: To achieve a homogeneous distribution of **delta-nonalactone** in the food product.

Materials:

- **Delta-nonalactone** (food grade)
- Ethanol (food grade) or propylene glycol (PG) as a solvent
- Food matrix (e.g., beverage base, bakery dough)
- Magnetic stirrer and stir bar (for liquids)
- Planetary mixer (for solids)
- Analytical balance

Procedure:

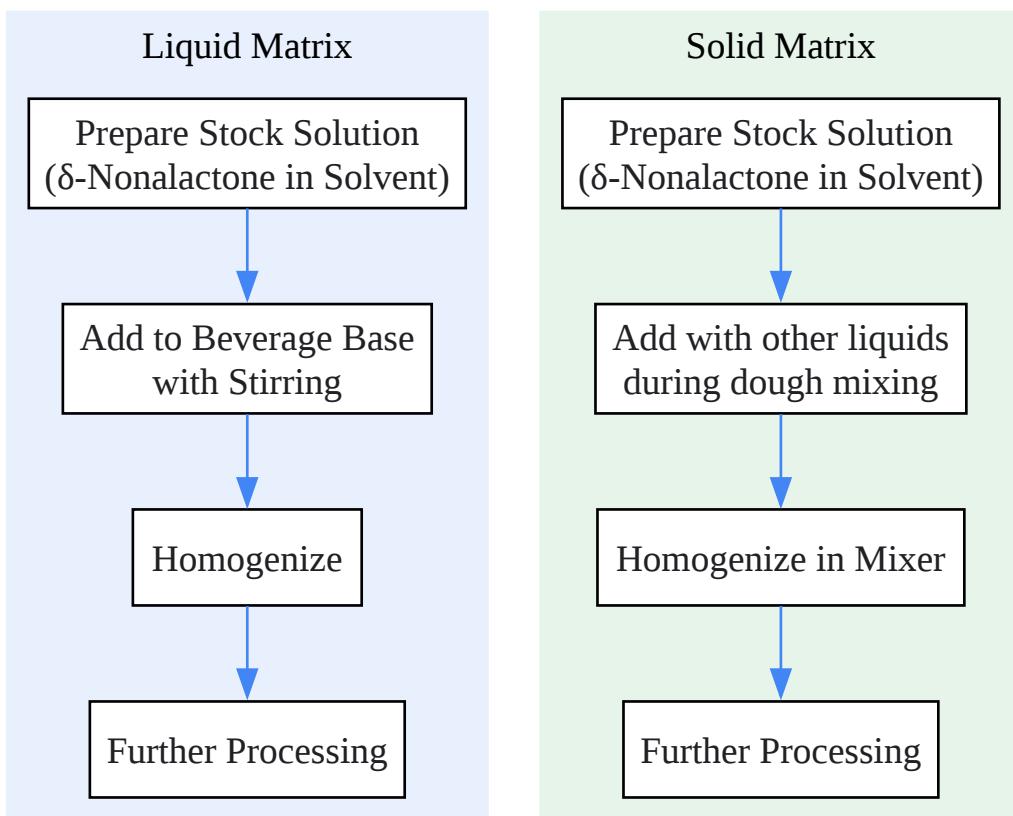
For Liquid Matrices (e.g., Beverages):

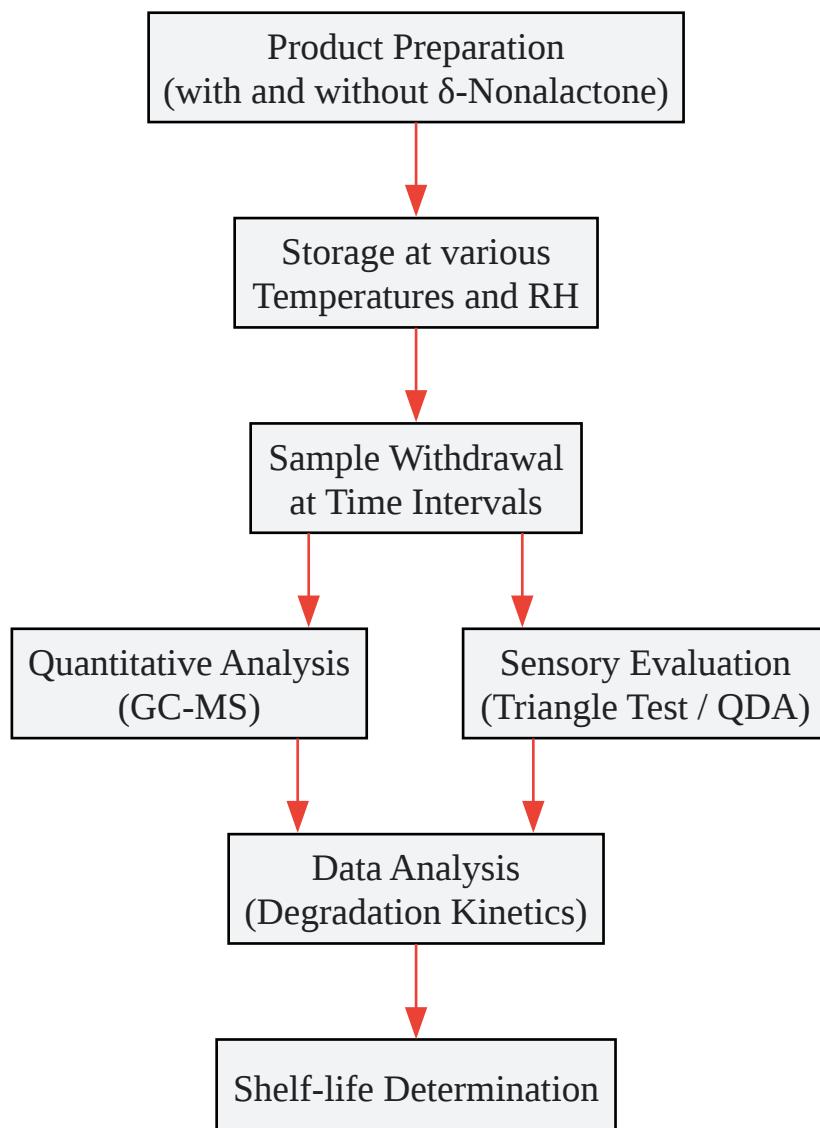
- Prepare a stock solution of **delta-nonalactone** by dissolving a known weight in a specific volume of food-grade ethanol or propylene glycol. A 1% or 10% (w/v) solution is typically a good starting point.
- Calculate the required volume of the stock solution to achieve the desired final concentration of **delta-nonalactone** in the beverage.
- While continuously stirring the beverage base with a magnetic stirrer, slowly add the calculated volume of the stock solution.

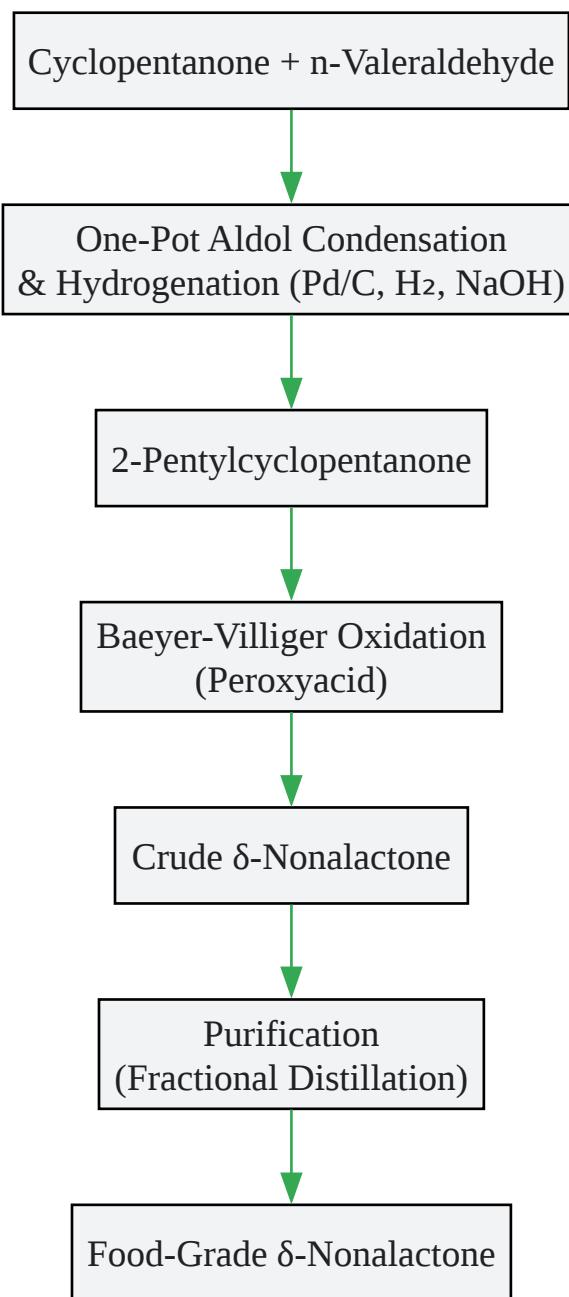
- Continue stirring for a minimum of 15-20 minutes to ensure complete homogenization.
- Proceed with further processing steps (e.g., pasteurization, carbonation, bottling).

For Solid Matrices (e.g., Bakery Dough):

- Prepare a stock solution of **delta-nonalactone** as described above.
- During the mixing of the dough ingredients, add the calculated volume of the **delta-nonalactone** stock solution along with the other liquid ingredients (e.g., water, milk, oil).
- Mix the dough in a planetary mixer according to the standard recipe to ensure even distribution of the flavor.
- Proceed with the remaining steps of the baking process (e.g., proofing, baking).







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